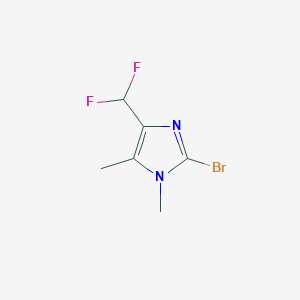
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is not fully understood. However, it has been proposed that the compound exerts its effects by binding to specific enzymes and receptors, resulting in the inhibition of their activity. Additionally, it has been suggested that the compound may modulate several neurotransmitter systems by altering the release and uptake of various neurotransmitters.
Biochemical and Physiological Effects:
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and receptors, resulting in the modulation of various neurotransmitter systems. Additionally, it has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is its potent inhibitory activity against several enzymes and receptors, making it a promising candidate for drug discovery and medicinal chemistry. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its further development.
Direcciones Futuras
There are several potential future directions for the study of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone. One direction is the further investigation of its mechanism of action, which may provide insight into its potential applications in various fields. Additionally, further studies may be conducted to explore its potential as a neuroprotective agent and its applications in the treatment of neurodegenerative diseases. Finally, the development of derivatives and analogs of the compound may lead to the discovery of novel compounds with improved activity and selectivity.
Métodos De Síntesis
The synthesis of (2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves several steps, including the condensation of 2,6-difluorobenzaldehyde with 4-(piperidin-1-yl)butanol, followed by the oxidation of the resulting alcohol with manganese dioxide. The final step involves the reaction of the resulting aldehyde with furan-2-ylmethylsulfonyl chloride in the presence of a base, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4S/c18-14-4-1-5-15(19)16(14)17(21)20-8-6-13(7-9-20)25(22,23)11-12-3-2-10-24-12/h1-5,10,13H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOPNKYRHRLOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate](/img/structure/B2912412.png)
![8-(3-((3-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2912413.png)
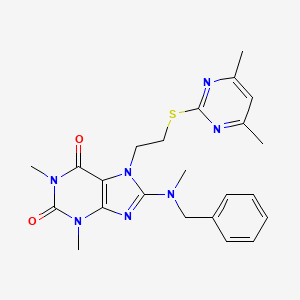
![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2912416.png)
![1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2912419.png)
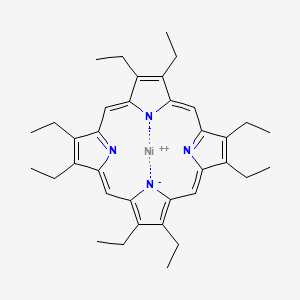
![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2912422.png)
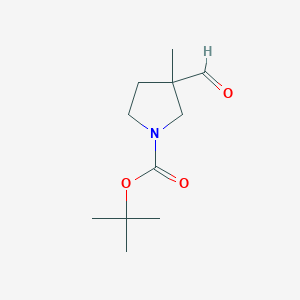
![2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2912427.png)

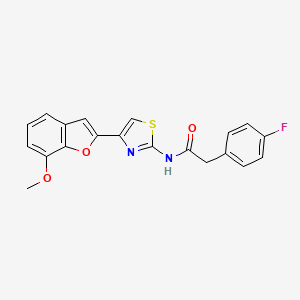
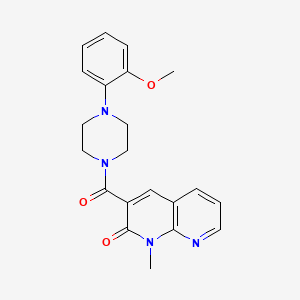
![3-((4-(piperidin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2912434.png)
